molecular formula C7H14 B1269910 cis-3,4-Dimethyl-2-pentene CAS No. 4914-91-4

cis-3,4-Dimethyl-2-pentene

Cat. No.: B1269910
CAS No.: 4914-91-4
M. Wt: 98.19 g/mol
InChI Key: PPBWEVVDSRKEIK-FNORWQNLSA-N
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Description

Cis-3,4-Dimethyl-2-pentene (also known as 3,4-dimethyl-2-pentene) is an organic compound with the molecular formula C6H12. It is a colorless liquid with a sweet, pungent odor. It is a structural isomer of trans-3,4-dimethyl-2-pentene. This compound is widely used as a building block in organic synthesis and has a variety of applications in the chemical industry.

Scientific Research Applications

Stereochemistry and Cyclization Processes

  • Intramolecular Cyclization : The process of intramolecular cyclization, specifically the preparation of 1,3-dimethylindans via intramolecular carbolithiation, has been studied. It was found that alkyllithium derived from related substrates can lead to a highly cis-selective process (Bailey, Mealy, & Wiberg, 2002).
  • Furan Forming Reactions : The dimerization and trimerization of cis-2-alken-4-yn-1-ones, similar in structure to cis-3,4-Dimethyl-2-pentene, have been explored, demonstrating the reactivity of these compounds in forming 1,2-difurylethylenes and other complex structures (Casey & Strotman, 2005).

Chemical Analysis and Catalysis

  • Spectroscopical Investigations : Studies have developed methods for the cis/trans assignment of trialkylated ethylenes like this compound using infrared spectroscopy. This is crucial for accurate chemical analysis and characterization (Rummens, 2010).
  • Adsorption on Palladium Surfaces : Research on the adsorption of similar pentene molecules on Pd(111) and Pd/Al2O3 model catalysts highlights the reaction mechanisms and potential catalytic applications (Doyle, Shaikhutdinov, & Freund, 2004).

Reaction Mechanisms and Product Formation

  • GC/MS Analysis of Isomers : Gas chromatography/mass spectrometry (GC/MS) techniques have been used to analyze and identify isomers of C5H10, including compounds similar to this compound. This study provides insights into reaction mechanisms and isomerization processes (Maré & Termonia, 2010).

Thermodynamic Properties

  • Vaporization Enthalpies : The study of vaporization enthalpies of monoolefin hydrocarbons, including branched compounds like this compound, offers valuable data for thermodynamic calculations and process engineering (Verevkin, Wandschneider, & Heintz, 2000).

Environmental and Atmospheric Chemistry

  • Ozone Reactions and OH Radical Production : The reactions of internal alkenes with ozone, producing OH radicals, have been studied. This research is relevant for understanding atmospheric processes and environmental impacts (Orzechowska & Paulson, 2002).

NMR Spectroscopy in Catalysis

  • 13C NMR Studies in Hydrogenation : The use of 13C NMR spectroscopy to study the hydrogenation and isomerization of pentenes offers insights into catalytic processes and molecular interactions (Mantle, Steiner, & Gladden, 2006).

Safety and Hazards

Cis-3,4-Dimethyl-2-pentene is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

Cis-3,4-Dimethyl-2-pentene is an organic compound that belongs to the class of alkenes

Mode of Action

The mode of action of this compound is primarily based on its chemical structure. It is a cis-alkene, meaning the two methyl groups are on the same side of the carbon-carbon double bond . This spatial configuration can influence how the compound interacts with other molecules or structures within a biological system.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Alkenes, in general, are known to participate in various chemical reactions, including addition, oxidation, and polymerization reactions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pH could affect its reactivity. Moreover, the presence of other reactive species in the environment could also influence its behavior .

Properties

IUPAC Name

(Z)-3,4-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBWEVVDSRKEIK-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879002
Record name 2-PENTENE, 3,4-DIMETHYL-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4914-91-4
Record name cis-3,4-Dimethyl-2-pentene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74140
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PENTENE, 3,4-DIMETHYL-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,4-Dimethyl-2-pentene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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